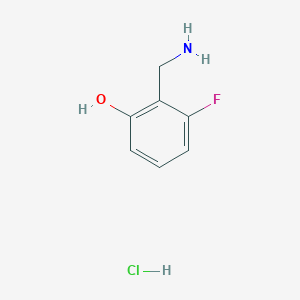
2-(Aminomethyl)-3-fluorophenol hydrochloride
描述
2-(Aminomethyl)-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Aminomethyl)-3-fluorophenol hydrochloride (CAS No. 2094868-94-5) is an organic compound notable for its diverse biological activities. This compound belongs to the class of aminomethyl phenols, characterized by a specific arrangement of functional groups that significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula: CHClFNO
- Molecular Weight: 177.60 g/mol
- Appearance: White crystalline powder
- Solubility: Soluble in water
- Melting Point: 216°C - 220°C
- Boiling Point: Approximately 342.1°C
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In various cancer cell lines, including breast and prostate cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, a biphasic dose-response relationship has been identified, where low concentrations lead to cell death while higher concentrations may stimulate growth in certain cell types . This dual effect highlights the importance of dosage in therapeutic applications.
Antibacterial Effects
In addition to its anti-inflammatory and anticancer activities, this compound exhibits antibacterial properties. It has been effective against several bacterial strains in vitro, suggesting its potential as a novel antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Analgesic Properties
Recent studies have indicated that this compound may serve as an analgesic agent, providing pain relief through modulation of pain perception pathways. This property could make it a candidate for further development in pain management therapies.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is believed to modulate pathways involved in inflammation and pain perception by binding to specific targets within cells. Further studies are required to elucidate the precise molecular mechanisms underlying its effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHClFNO | Anti-inflammatory and analgesic properties |
| 2-(Aminomethyl)-4-fluorophenol hydrochloride | CHClFNO | Similar structure; different fluorine position |
| 3-(Aminomethyl)-2-fluorophenol hydrobromide | CHBrFNO | Bromine instead of chlorine; different reactivity |
| 4-Aminomethyl-2-fluorophenol | CHFNO | Lacks hydrochloride; different biological activity |
This comparative analysis underscores the unique biological activities associated with the positioning of functional groups within these compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A recent study demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in clinical settings.
- Anticancer Research : In vitro testing on MCF-7 breast cancer cells revealed that low concentrations of the compound effectively induced apoptosis without affecting normal cell viability, highlighting its selective action against cancerous cells .
- Antibacterial Testing : Laboratory evaluations confirmed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential.
属性
IUPAC Name |
2-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCBSZFLACUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















